

Flibanserin D4: A Technical Guide to Certificate of Analysis and Purity Assessment

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Compound of Interest

Compound Name: *Flibanserin D4*

Cat. No.: *B1487368*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical parameters found on a Certificate of Analysis (CoA) for **Flibanserin D4**, a deuterated internal standard essential for the accurate quantification of Flibanserin. Given that **Flibanserin D4** is primarily utilized in analytical and pharmacokinetic studies, its purity and identity are paramount for generating reliable and reproducible data. This document outlines the typical analytical methodologies employed to certify a batch of this compound, offering detailed experimental protocols and data presentation in a format amenable to scientific review.

Physicochemical Properties and Identification

A Certificate of Analysis for **Flibanserin D4** will invariably begin with the fundamental physicochemical properties of the compound. These data points serve to confirm the identity and basic characteristics of the material.

| Parameter | Typical Specification |
|-------------------|---|
| Chemical Name | 1,3-dihydro-1-[2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl-1,1,2,2-d4]-2H-benzimidazol-2-one |
| CAS Number | 2122830-91-3[1][2][3] |
| Molecular Formula | C ₂₀ H ₁₇ D ₄ F ₃ N ₄ O[2] |
| Molecular Weight | 394.43 g/mol [2] |
| Appearance | White to off-white solid |
| Solubility | Slightly soluble in Methanol and DMSO[4] |
| Deuterated Forms | ≥99% (d ₁ -d ₄)[4] |

Purity and Impurity Analysis

The core of a **Flibanserin D4** CoA is the assessment of its purity and the characterization of any potential impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are the primary techniques for these evaluations.

Chromatographic Purity by HPLC

A stability-indicating HPLC method is crucial for separating **Flibanserin D4** from its potential degradation products and synthesis-related impurities.

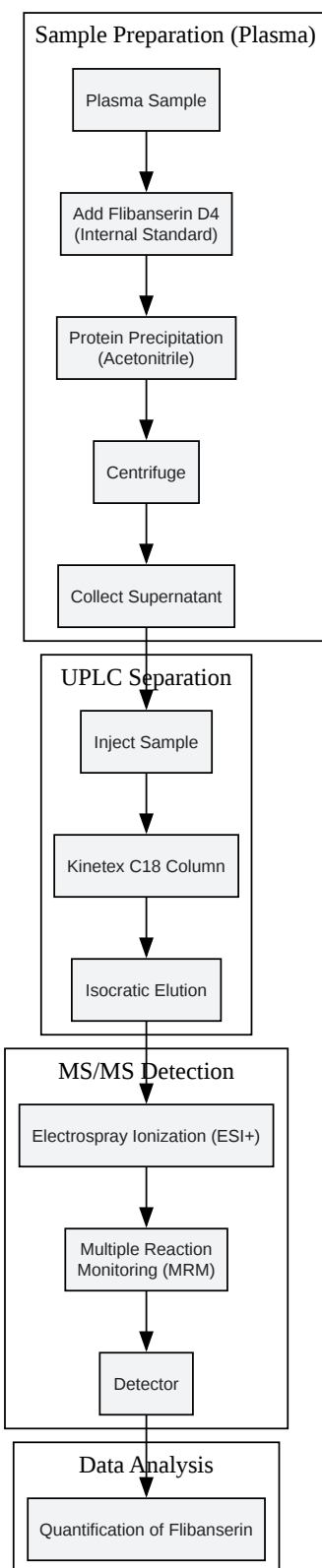
Table 2.1: Representative HPLC Purity Data

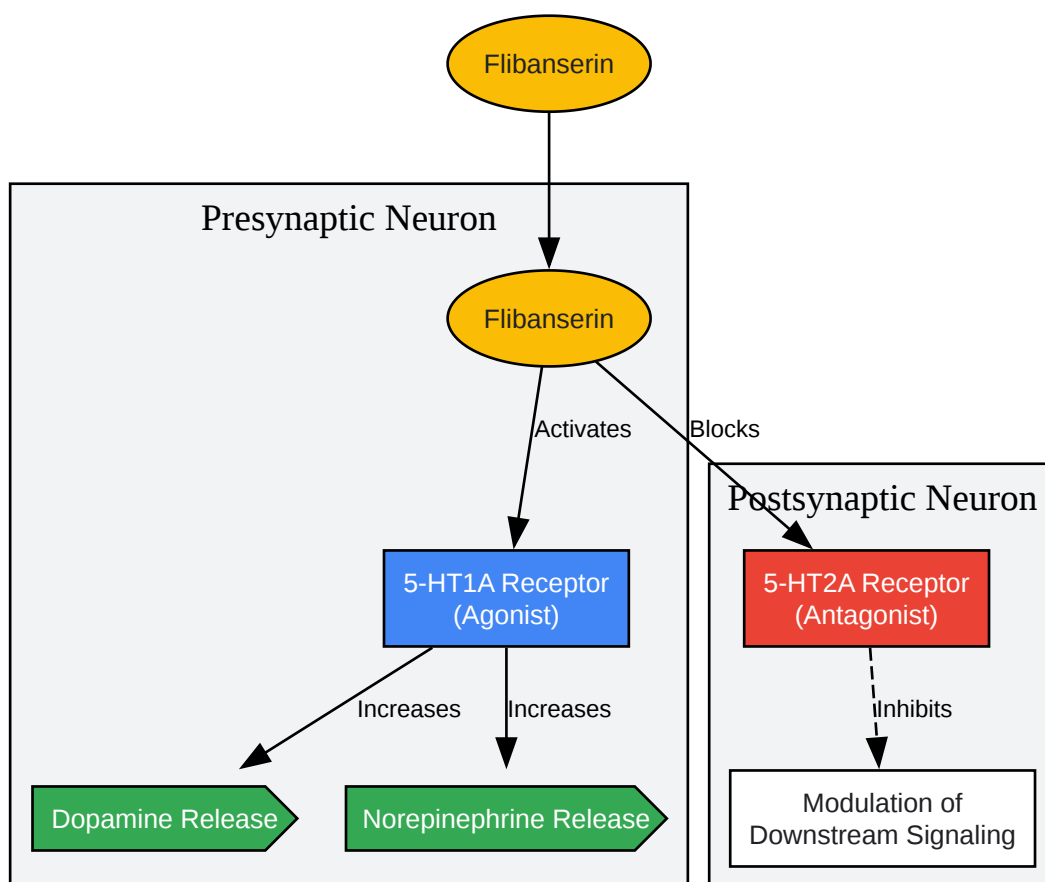
| Analyte | Retention Time (min) | Area (%) | Specification |
|------------------|----------------------|----------|---------------|
| Flibanserin D4 | 5.8 | 99.8 | ≥ 98.0% |
| Impurity A | 4.2 | 0.1 | ≤ 0.2% |
| Impurity B | 7.1 | 0.1 | ≤ 0.2% |
| Total Impurities | - | 0.2 | ≤ 2.0% |

Experimental Protocol: HPLC Method for Purity Determination

- Instrumentation: A standard HPLC system equipped with a PDA detector and a data acquisition system.[\[5\]](#)
- Column: C18, 4.6 x 50 mm, 5 μ m particle size.
- Mobile Phase: A mixture of acetonitrile and 20 mM ammonium acetate buffer (pH 4.5) in a 60:40 (v/v) ratio.[\[5\]](#)
- Flow Rate: 1.0 mL/min.[\[5\]](#)
- Column Temperature: 30 °C.
- Detection Wavelength: 255 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: A stock solution of 1 mg/mL is prepared and subsequently diluted to a working concentration of 10 μ g/mL with the mobile phase.[\[5\]](#)







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